REACTION_CXSMILES
|
[Cl:1]([O-:5])(=[O:4])(=[O:3])=[O:2].[Cl:6][C:7]1[CH:8]=[C:9]([CH:12]=[N+:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)[NH:10][CH:11]=1>C(OCC)(=O)C.[Pt]=O>[Cl:1]([OH:5])(=[O:4])(=[O:3])=[O:2].[Cl:6][C:7]1[CH:8]=[C:9]([CH2:12][N:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)[NH:10][CH:11]=1 |f:0.1,4.5|
|
Name
|
product
|
Quantity
|
0.404 mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)[O-].ClC=1C=C(NC1)C=[N+]1CCCC1
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Type
|
CUSTOM
|
Details
|
After being shaken for 72 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A suspension of 114.4 g
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered
|
Type
|
WASH
|
Details
|
the filter cake is washed exhaustively with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl(=O)(=O)(=O)O.ClC=1C=C(NC1)CN1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |